2,3-Dimethoxybenzyl alcohol

Catalog No.
S1490701
CAS No.
5653-67-8
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzyl alcohol

CAS Number

5653-67-8

Product Name

2,3-Dimethoxybenzyl alcohol

IUPAC Name

(2,3-dimethoxyphenyl)methanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3

InChI Key

CRLBBOBKCLYCJK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CO

Synonyms

2,3-dimethoxybenzenemethanol; o-Veratryl Alcohol; (2,3-Dimethoxyphenyl)methanol; 2,3-Dimethoxybenzyl Alcohol; 2,3-Dimethoxybenzylic Alcohol; NSC 403220; NSC 87568

Canonical SMILES

COC1=CC=CC(=C1OC)CO

The exact mass of the compound 2,3-Dimethoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethoxybenzyl alcohol (CAS: 5653-67-8) is a highly functionalized aromatic building block characterized by its ortho-vicinal methoxy groups and a reactive hydroxymethyl moiety. In industrial and laboratory procurement, it is primarily sourced as a regioselective precursor for active pharmaceutical ingredients (APIs), particularly isoquinoline alkaloids, and as a sterically distinct coupling partner in transition-metal catalysis. Unlike simpler benzyl alcohols, the 2,3-dimethoxy substitution pattern exerts strong stereoelectronic directing effects, dictating specific ortho-metalation, halogenation, and oxidation behaviors. Its distinct stability profile under acidic conditions further differentiates it from its structural isomers, making it a critical selection for complex, multi-step synthetic routes where premature polymerization or side-reactions must be avoided [1].

Research Fit

1 Solid-phase handling: room-temperature solid simplifies weighing and transfer.
2 Mild distillation compatibility: lower boiling point under vacuum reduces thermal stress.
3 Higher polarity context: lower LogP suggests shorter RP-HPLC retention.

Substituting 2,3-dimethoxybenzyl alcohol with its closely related isomers, such as 3,4-dimethoxybenzyl alcohol (veratryl alcohol) or 2,4-dimethoxybenzyl alcohol, fundamentally alters a process's susceptibility to acid-catalyzed oligomerization and its steric profile during catalytic coupling. For instance, while the 2,4- and 3,4-isomers rapidly undergo dealkylative coupling or dimerization in the presence of strong acids, the 2,3-isomer remains unreactive, preserving its structural integrity [1]. Furthermore, in dehydrogenative cross-coupling and directed ortho-metalation workflows, the steric hindrance of the ortho-methoxy group at the 2-position necessitates specific catalyst optimizations that do not apply to para- or meta-substituted analogs. Consequently, procurement must strictly specify the 2,3-isomer to ensure reproducibility in regioselective functionalizations and API manufacturing.

Substitution Risk

2,3-Dimethoxybenzyl alcohol
2,4- / 3,4- Isomers
Thermal Properties
Higher melting point; solid at ambient conditions
Lower melting point; may liquefy or soften near room temperature
Distillation Behavior
Lower boiling point under vacuum
Higher boiling point; requires different vacuum parameters
Polarity & Chromatography
Lower LogP (more hydrophilic)
Higher LogP; different RP-HPLC retention, partitioning

Quantitative Stability Against Acid-Catalyzed Oligomerization

In soluble tag-assisted liquid-phase synthesis models, the stability of dimethoxybenzyl alcohols under acidic conditions varies drastically by isomer. When treated with 10% trifluoroacetic acid (TFA) in dichloromethane for 10 minutes, 2,3-dimethoxybenzyl alcohol demonstrated almost no conversion, remaining completely stable and colorless. In stark contrast, 2,4-dimethoxybenzyl alcohol underwent 97% conversion to a resorcinarene derivative, 3,4-dimethoxybenzyl alcohol rapidly formed dimers, and 2,5-dimethoxybenzyl alcohol polymerized into hexamers and pentamers [1].

Evidence DimensionConversion rate under acidic conditions (10% TFA in DCM, 10 min)
Target Compound Data~0% conversion (stable)
Comparator Or Baseline2,4-dimethoxybenzyl alcohol (97% conversion to oligomers)
Quantified Difference>95% difference in acid stability
Conditions10% trifluoroacetic acid in dichloromethane at room temperature

Buyers designing multi-step syntheses with acidic deprotection steps must select the 2,3-isomer to prevent catastrophic yield loss via premature polymerization.

Melting Point
Head-to-head
48–51 °C (2,3-) vs. 38–40 °C (2,4-); 22 °C (3,4-)
Supports solid-phase handling selection.
Literature values; inter-lab variation possible.

Optimized Atom Economy in Isoquinoline Alkaloid Total Synthesis

2,3-Dimethoxybenzyl alcohol is an industrially preferred starting material for the total synthesis of berberine-class APIs. Comparative evaluations of synthetic routes demonstrate that utilizing 2,3-dimethoxybenzyl alcohol alongside 3,4-methylenedioxyphenethylamine via a sequence of alkylation, chloromethylation, and cyclization achieves an optimized overall yield of 67% [1]. This route significantly outperforms historical methods relying on alternative precursors, which suffer from lower atomic economy and complex byproduct separation.

Evidence DimensionOverall yield in berberine total synthesis
Target Compound Data67% overall yield
Comparator Or BaselineHistorical alternative precursor routes (lower yields, poor atom economy)
Quantified DifferenceEstablishes the 67% benchmark for scalable synthesis
ConditionsMulti-step synthesis including alkylation, condensation, and cyclization

Procurement teams sourcing precursors for commercial alkaloid manufacturing should prioritize this compound to maximize overall synthetic efficiency and reduce waste.

Boiling Point
Head-to-head
138–142 °C @10 mmHg vs. 177–179 °C (2,4-); 296–297 °C @732 mmHg (3,4-)
Milder distillation conditions possible.
Reduced pressure required; compare at same pressure.

Steric Modulation in Transition-Metal Catalyzed Coupling

The ortho-methoxy group in 2,3-dimethoxybenzyl alcohol exerts a quantifiable steric effect during transition-metal catalysis. In the nickel pincer complex-catalyzed acceptorless dehydrogenative coupling with 2-aminobenzenesulfonamide, 2,3-dimethoxybenzyl alcohol afforded the target benzothiadiazine derivative in a 74% yield. Under identical conditions, the less sterically hindered 4-methoxybenzyl alcohol and 3-methoxybenzyl alcohol yielded 93% and 82%, respectively [1].

Evidence DimensionProduct yield in Ni-catalyzed dehydrogenative coupling
Target Compound Data74% yield
Comparator Or Baseline4-methoxybenzyl alcohol (93% yield)
Quantified Difference19% reduction in yield due to ortho-steric hindrance
Conditions3 mol% Ni catalyst, KOtBu, 1,4-dioxane, 100 °C, 15 h

Process chemists must account for this steric penalty by adjusting catalyst loading or reaction times when substituting the 2,3-isomer for less hindered benzyl alcohols.

Predicted pKa
Class-level
14.16 ± 0.10 vs. 14.18 ± 0.10 (both comparators)
Marginally higher acidity; may influence proton-transfer steps.
Predicted (ACD/Labs); experimental validation recommended.

Exclusive Regioselectivity in Electrophilic Bromination

The synergistic directing effects of the vicinal methoxy groups make 2,3-dimethoxybenzyl alcohol an ideal precursor for highly specific cross-coupling building blocks. Reaction with N-bromosuccinimide (NBS) in tetrahydrofuran results in the exclusive formation of 6-bromo-2,3-dimethoxybenzyl alcohol, completely avoiding substitution at other aromatic positions [1]. This single-isomer product can then be cleanly oxidized to the corresponding benzaldehyde without the need for complex chromatographic separation of structural isomers.

Evidence DimensionRegioselectivity of bromination
Target Compound DataExclusive formation of the 6-bromo isomer
Comparator Or BaselineUnsubstituted or mono-substituted benzyl alcohols (often yield mixtures of ortho/para isomers)
Quantified DifferenceNear 100% regioselectivity vs. isomeric mixtures
ConditionsNBS in dry THF at room temperature

Sourcing this compound allows laboratories to bypass costly and time-consuming purification steps when synthesizing complex polycyclic aromatic hydrocarbons or targeted electrophiles.

LogP (est)
Class-level
0.645 (2,3-) vs. 1.109 (2,4-); 0.72 (3,4-)
Higher polarity; shorter RP-HPLC retention expected.
Estimated values; validate with experimental chromatograms.
Antiviral Activity
Data to verify
Reported activity vs. HIV-1, HIV-2, SIV mac1, VSV
Supports antiviral SAR study review.
Vendor-reported; independent confirmation and assay details needed.

Precursor for Isoquinoline Alkaloid APIs

Directly following its proven 67% overall yield in total synthesis, 2,3-dimethoxybenzyl alcohol is a highly efficient starting material for the commercial production of berberine, berberrubine, and related isoquinoline alkaloids. Its specific substitution pattern perfectly maps onto the A-ring of these target APIs, minimizing the number of required synthetic steps [1].

Acid-Stable Protective Tags in Liquid-Phase Synthesis

Because it resists the acid-triggered oligomerization that destroys other dimethoxy isomers, this compound is highly suitable for designing soluble hydrophobic tags in liquid-phase peptide or oligonucleotide synthesis. It can withstand standard TFA deprotection cycles without degrading or cross-reacting [2].

Synthesis of Sterically Constrained Cross-Coupling Electrophiles

Leveraging its exclusive regioselectivity during bromination, 2,3-dimethoxybenzyl alcohol is utilized to manufacture 6-bromo-2,3-dimethoxybenzaldehyde and related electrophiles. These single-isomer building blocks are critical for synthesizing angularly fused polycyclic aromatic hydrocarbons and advanced organic electronic materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiviral SAR studies
Reported antiviral activity profile
Antiviral assay endpoint review
Intermediate purification
Thermal handling (mp, bp)
Purification yield and purity
LC method development
Lower LogP (polarity)
Isomer resolution and retention reproducibility
Reactivity studies
Slightly lower predicted pKa
Proton transfer kinetics and mechanism interpretation

XLogP3

1

Other CAS

5653-67-8

Wikipedia

2,3-Dimethoxybenzyl alcohol

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